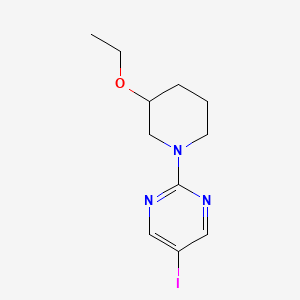

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

CAS No.:

Cat. No.: VC19957686

Molecular Formula: C11H16IN3O

Molecular Weight: 333.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16IN3O |

|---|---|

| Molecular Weight | 333.17 g/mol |

| IUPAC Name | 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine |

| Standard InChI | InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 |

| Standard InChI Key | RTTOGGYJJYGUFH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1CCCN(C1)C2=NC=C(C=N2)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular structure combines a pyrimidine ring with a piperidine moiety. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.17 g/mol |

| Topological Polar Surface Area (TPSA) | 38.25 Ų |

| LogP (Partition Coefficient) | 2.0865 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

The SMILES notation clarifies the connectivity: the pyrimidine ring (C1=N–C=N–C5–I) is linked to a piperidine group substituted with an ethoxy (–OCHCH) moiety at the 3-position .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves multi-step functionalization of pyrimidine precursors. A plausible pathway includes:

-

Iodination of Pyrimidine: 5-Iodopyrimidine is prepared via electrophilic aromatic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

-

Piperidine Substitution: The 2-chloro derivative undergoes nucleophilic aromatic substitution with 3-ethoxypiperidine. This step typically employs a palladium catalyst (e.g., Pd(PPh)) to facilitate coupling, analogous to methods used for 2-chloro-5-(2-pyridyl)pyrimidine synthesis .

Example Reaction:

Yields for such reactions range from 60–70%, with purity exceeding 95% after column chromatography .

Industrial Production and Quality Control

Industrial batches (e.g., Cat. No. CS-0304954) are produced under Good Manufacturing Practice (GMP) guidelines. Quality control protocols include:

-

HPLC Analysis: To verify ≥98% purity.

-

Mass Spectrometry: Confirming molecular ion peaks at m/z 333.17 .

Applications in Pharmaceutical Research

Cross-Coupling Reactions

The iodine atom at the 5-position enables Suzuki-Miyaura couplings with boronic acids, facilitating access to biaryl derivatives. This reactivity is exploited in creating libraries of compounds for high-throughput screening .

Analytical and Computational Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of ~8.2 minutes.

Computational Predictions

Density Functional Theory (DFT) calculations predict:

-

Electrostatic Potential: High electron density at the iodine atom, favoring electrophilic attacks.

-

Solubility: LogP ≈ 2.1 indicates moderate lipid solubility, suitable for blood-brain barrier penetration in drug candidates .

Future Research Directions

-

Biological Screening: Testing against cancer cell lines and kinase panels.

-

Derivatization: Exploring substitutions at the 4- and 6-positions of the pyrimidine ring.

-

Process Optimization: Developing continuous-flow synthesis to enhance yield and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume